molecular formula C13H19N5O2 B6964581 N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide

Cat. No.: B6964581
M. Wt: 277.32 g/mol
InChI Key: SSTFWIQGSGUXTG-UHFFFAOYSA-N
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Description

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide is a complex organic compound that features both oxazole and triazole rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest for various scientific research applications.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-9-12(10(2)20-16-9)13(3,4)15-11(19)5-7-18-8-6-14-17-18/h6,8H,5,7H2,1-4H3,(H,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTFWIQGSGUXTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(C)(C)NC(=O)CCN2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions involving appropriate precursors. The triazole ring can be introduced via click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The oxazole and triazole rings can interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    Oxazole Derivatives: Compounds like 2-oxazoline and oxazolidinone share structural similarities with the oxazole ring.

    Triazole Derivatives: Compounds such as 1,2,3-triazole and 1,2,4-triazole are structurally related to the triazole ring.

Uniqueness

N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-3-(triazol-1-yl)propanamide is unique due to the combination of both oxazole and triazole rings in a single molecule. This dual functionality can enhance its biological activity and make it a versatile compound for various applications.

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